molecular formula C19H21ClN2O3S B4932226 2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-prop-2-enylacetamide

2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-prop-2-enylacetamide

Cat. No.: B4932226
M. Wt: 392.9 g/mol
InChI Key: LIFJTTYGCLPSLG-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-prop-2-enylacetamide is a complex organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a sulfonyl group attached to a chlorophenyl ring, which is further connected to a phenylethylamine moiety and an acetamide group.

Preparation Methods

The synthesis of 2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-prop-2-enylacetamide involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the Chlorophenyl Sulfonyl Intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine under controlled conditions to form the sulfonyl intermediate.

    Coupling with Phenylethylamine: The sulfonyl intermediate is then reacted with phenylethylamine in the presence of a coupling agent to form the desired sulfonyl-phenylethylamine intermediate.

    Introduction of the Acetamide Group: The final step involves the reaction of the sulfonyl-phenylethylamine intermediate with acryloyl chloride to introduce the acetamide group, resulting in the formation of this compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-prop-2-enylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-prop-2-enylacetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-prop-2-enylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-prop-2-enylacetamide can be compared with other similar compounds, such as:

    N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide: This compound shares a similar sulfonyl-phenylethylamine structure but differs in the acetamide group.

    4-(2-(4-(((4-chlorophenyl)sulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate: This compound has a similar sulfonyl group but includes additional functional groups that confer different properties.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-2-13-21-19(23)15-22(14-12-16-6-4-3-5-7-16)26(24,25)18-10-8-17(20)9-11-18/h2-11H,1,12-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFJTTYGCLPSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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